molecular formula C9H19NO2 B15260191 3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol

3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol

Cat. No.: B15260191
M. Wt: 173.25 g/mol
InChI Key: QHZCBPJWXLBLRP-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol is a chiral amino alcohol compound of interest in advanced chemical synthesis and pharmaceutical research. This specialty chemical serves as a versatile and complex chiral building block or intermediate for constructing more sophisticated molecular architectures. Its structure, featuring both amino and alcohol functional groups integrated with a tetrahydropyran (oxan) ring, makes it a valuable scaffold for medicinal chemistry programs and the development of novel bioactive molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, as a precursor for catalyst development, or in materials science. The presence of multiple stereocenters suggests potential for creating targeted libraries of compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Molecular Formula: C9H19NO2 . SMILES: CC(C(C1OCCCC1)O)CN . InChI Key: QXJIPKSKQNPUDW-UHFFFAOYSA-N . Purity: 95% . Storage: Store at room temperature .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(oxan-4-yl)propan-1-ol

InChI

InChI=1S/C9H19NO2/c1-7(6-10)9(11)8-2-4-12-5-3-8/h7-9,11H,2-6,10H2,1H3

InChI Key

QHZCBPJWXLBLRP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCOCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol typically involves the reaction of 2-methyl-1-propanol with oxan-4-ylamine under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Amino-Propanol Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Source
2-Amino-3-(oxan-4-yl)propan-1-ol C₈H₁₅NO₂ 177.25 Amino (C2), oxan-4-yl (C3) Enamine Ltd
3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride C₈H₁₈ClNO₂ 195.69 Amino (C3), oxan-4-yl (C3), HCl salt ChemBK
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol C₁₀H₂₁NO 171.28 Branched chain, amino (C3), isopropyl (C2) AK Scientific
2-[(2-Chlorophenyl)-methylamino]-propan-1-ol C₁₀H₁₄ClNO 199.70 Aromatic chloro, methylamino (C2) Crystallographic study
3-(Quinazolin-4-ylamino)propan-1-ol C₁₁H₁₃N₃O 203.24 Quinazoline-amino (C3) Crystallographic study
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₃ 267.10 Brominated benzodioxole (C3) Synthetic study

Structural and Functional Differences

Backbone Modifications: The oxan-4-yl-containing analogs (e.g., 2-amino-3-(oxan-4-yl)propan-1-ol) exhibit a rigid tetrahydropyran ring, which may enhance metabolic stability compared to linear analogs like 3-amino-4-methyl-2-propan-2-ylpentan-1-ol .

Physicochemical Properties: The hydrochloride salt of 3-amino-3-(oxan-4-yl)propan-1-ol (MW 195.69) has higher solubility in polar solvents compared to its free base . Branched derivatives like 3-amino-4-methyl-2-propan-2-ylpentan-1-ol (MW 171.28) may exhibit lower melting points due to reduced crystallinity .

Synthetic Applications: Propanol derivatives with brominated aromatic groups (e.g., 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol) are intermediates in Suzuki coupling reactions, enabling further functionalization . Amino-propanols with heterocyclic substituents (e.g., quinazoline) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

Research Significance

  • Crystallographic Studies: Derivatives like 2-[(2-chlorophenyl)-methylamino]-propan-1-ol have been analyzed using SHELX programs, highlighting their utility in structure determination .
  • Pharmaceutical Potential: The oxan-4-yl group in amino-propanols may improve blood-brain barrier penetration, making these compounds candidates for central nervous system-targeted drugs .

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